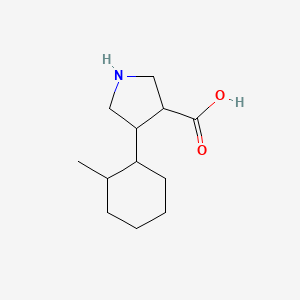

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

Description

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a carboxylic acid group at position 3 and a 2-methylcyclohexyl substituent at position 2. Its molecular formula is C₁₂H₂₁NO₂ (MW: 211.30 g/mol), and it is registered under CAS No. 1487335-59-0 . Limited physicochemical data (e.g., boiling point, pKa) are available in the provided evidence, highlighting a gap in current literature.

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-(2-methylcyclohexyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15/h8-11,13H,2-7H2,1H3,(H,14,15) |

InChI Key |

BTDKINBHRYDBDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C2CNCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a pharmacophore, interacting with biological receptors and enzymes. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid | C₁₂H₂₁NO₂ | 211.30 | 2-Methylcyclohexyl | Aliphatic substituent, moderate size |

| 4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid | C₁₂H₂₁NO₂ | 211.30 | 4-Methylcyclohexyl (positional isomer) | Steric and electronic isomerism |

| (3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid | C₁₂H₁₅NO₃ | 221.25 | 3-Methoxyphenyl | Aromatic, electron-rich substituent |

| (±)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | C₂₂H₂₇N₃O₅ | 414.40 | 3,5-Dimethoxyphenyl, urea moiety | Enhanced polarity, hydrogen bonding |

| (3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid | C₉H₁₁NO₃ | 181.19 | Furan-2-yl | Heterocyclic, planar structure |

Key Observations :

- Polarity : Compounds with methoxy or urea groups (e.g., –2) exhibit higher polarity due to hydrogen-bonding capacity, whereas the aliphatic 2-methylcyclohexyl group may enhance lipophilicity .

- Isomerism : Positional isomerism (2- vs. 4-methylcyclohexyl) could influence conformational stability and intermolecular interactions .

Analysis :

Physicochemical and Predicted Properties

Limited data are available for the target compound, but analogs provide insights:

Implications :

- The 3-methoxyphenyl analog’s lower pKa (~3.71) suggests stronger acidity compared to aliphatic analogs, which may have higher pKa values due to reduced electron withdrawal .

- Boiling points for aliphatic derivatives like the target compound are likely lower than aromatic analogs due to weaker π-π interactions.

Biological Activity

4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-methylcyclohexyl group and a carboxylic acid functional group. Its unique structure contributes to distinct steric and electronic properties, enhancing its potential as a pharmacophore.

The biological activity of 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation by targeting pathways associated with tumor growth. For example, it was evaluated in the SJSA-1 cell line, showing significant antiproliferative effects (IC50 values around 0.15–0.24 μM) .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective benefits, warranting further investigation into its use for neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid. Research has indicated that modifications to the pyrrolidine ring can significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituting the methyl group | Increased binding affinity to targets |

| Altering the carboxylic acid position | Enhanced potency against specific enzymes |

This table illustrates how specific structural changes can lead to improved interactions with biological targets.

Case Studies

- Antitumor Efficacy : A study evaluating the compound's effects on various cancer cell lines reported promising results, particularly in inhibiting cell growth in models of breast and prostate cancer. The compound demonstrated an ability to induce apoptosis in tumor cells while sparing normal cells.

- Neuropharmacological Research : In a model of neurodegenerative disease, 4-(2-Methylcyclohexyl)pyrrolidine-3-carboxylic acid showed protective effects against neuronal damage induced by oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.